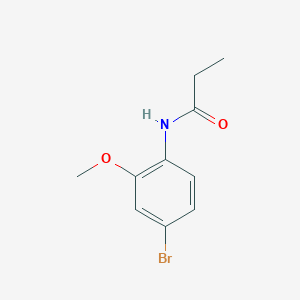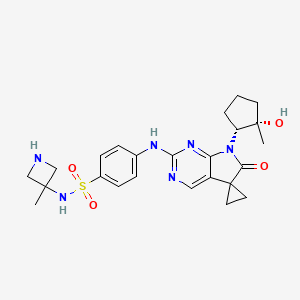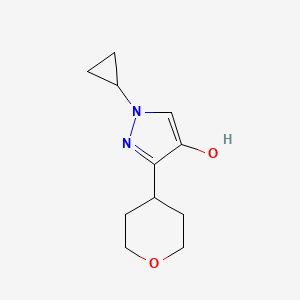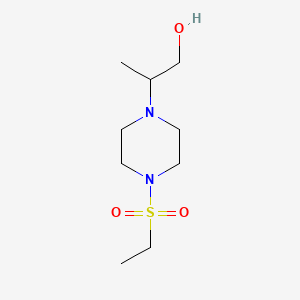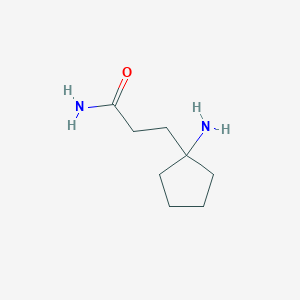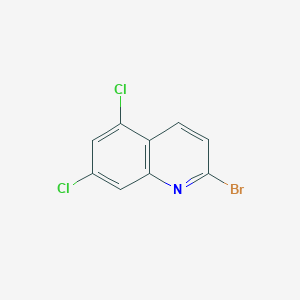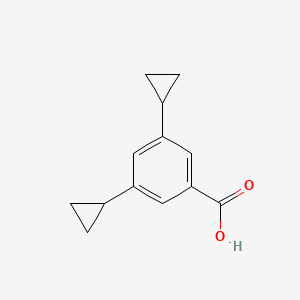
3,5-Dicyclopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyclopropylbenzoic acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylbenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 3,5-dicyclopropylbenzaldehyde or 3,5-dicyclopropylbenzophenone.
Reduction: Formation of 3,5-dicyclopropylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dicyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dicyclopropylbenzoic acid involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyclopropyl groups.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of cyclopropyl groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of cyclopropyl groups.
Uniqueness: 3,5-Dicyclopropylbenzoic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3,5-dicyclopropylbenzoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2,(H,14,15) |
InChI Key |
LCIRPHOZLHVGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



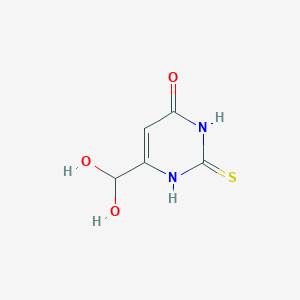
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
